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Compound of Interest

Compound Name: Thiazol-2-ylmethanamine

Cat. No.: B130937

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for
(2-Thiazolyl)methylamine, CAS number 55661-33-1. The information presented herein is
intended to support research and development activities by offering detailed insights into the
structural characterization of this compound through Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) analysis.

Chemical Identity

Chemical Name (2-Thiazolyl)methylamine

1,3-Thiazol-2-ylmethylamine, 2-

Synonyms ] ]
(Aminomethyl)thiazole
CAS Number 55661-33-1
Molecular Formula CaHeN2S
Molecular Weight 114.17 g/mol [1]
A primary amine attached to a thiazole ring via a
Structure

methylene bridge.
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Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for (2-
Thiazolyl)methylamine.

Nuclear Magnetic Resonance (NMR) Data

1H NMR Spectroscopic Data
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Note: Data obtained in CDCls at 250 MHz.[2]

Infrared (IR) Spectroscopic Data

While a specific experimental spectrum for (2-Thiazolyl)methylamine is not readily available in
the public domain, the expected characteristic IR absorption bands based on its functional
groups are presented below.
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Wavenumber . . . .
Intensity Vibration Functional Group
Range (cm™?)
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3400-3250 N-H Stretch Primary Amine (-NH-2)
bands)

Aromatic (Thiazole
3100-3000 Medium to Weak C-H Stretch )

ring)

) Aliphatic (Methylene

2950-2850 Medium to Weak C-H Stretch

group)
1650-1580 Medium N-H Bend Primary Amine (-NHz)
~1600 and ~1470 Medium to Weak C=C and C=N Stretch  Thiazole ring
1450-1400 Medium CHz Scissoring Methylene group
1250-1020 Medium C-N Stretch Amine

Mass Spectrometry (MS) Data

Specific experimental mass spectrometry data for (2-Thiazolyl)methylamine is not publicly
available. However, based on its molecular weight of 114.17 g/mol , the expected molecular ion
peak ([M]*) in an electron ionization (El) mass spectrum would appear at m/z 114.

Experimental Protocols

Detailed methodologies for the acquisition of the cited and expected spectroscopic data are
provided below.

'H NMR Spectroscopy

Objective: To determine the proton environment in the molecular structure of (2-
Thiazolyl)methylamine.

Instrumentation: 250 MHz Nuclear Magnetic Resonance Spectrometer.

Sample Preparation:

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e A sample of approximately 5-10 mg of (2-Thiazolyl)methylamine was dissolved in
approximately 0.7 mL of deuterated chloroform (CDCIs).

e The solution was transferred to a 5 mm NMR tube.

e A small amount of tetramethylsilane (TMS) was added as an internal standard (& 0.00 ppm).

Data Acquisition:

Solvent: CDCIs3[2]

e Frequency: 250 MHz[2]

o Temperature: Standard probe temperature (approximately 298 K).

e Pulse Sequence: Standard single-pulse sequence.

e Number of Scans: Typically 16 to 64 scans are acquired to achieve an adequate signal-to-
noise ratio.

o Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

Data Processing:

The raw data (Free Induction Decay - FID) was Fourier transformed to obtain the frequency-
domain spectrum.

The spectrum was phase-corrected and baseline-corrected.

Chemical shifts were referenced to the internal standard (TMS).

Integration of the signals was performed to determine the relative number of protons.

Coupling constants were measured from the splitting patterns of the signals.

FT-IR Spectroscopy (General Protocol for a Liquid
Sample)
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Objective: To identify the functional groups present in (2-Thiazolyl)methylamine.

Instrumentation: Fourier Transform Infrared (FT-IR) Spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

Acquire a background spectrum of the empty ATR crystal.

Place a small drop of liquid (2-Thiazolyl)methylamine directly onto the ATR crystal.

Lower the press arm to ensure good contact between the sample and the crystal.
Data Acquisition:

e Spectral Range: 4000-400 cm™1,

e Resolution: Typically 4 cm~1.

e Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Data Processing:

e The sample spectrum is automatically ratioed against the background spectrum to produce
the final absorbance or transmittance spectrum.

e The resulting spectrum is analyzed for the presence of characteristic absorption bands
corresponding to different functional groups.

Mass Spectrometry (General Protocol for a Liquid
Sample via Electron lonization)

Objective: To determine the molecular weight and fragmentation pattern of (2-
Thiazolyl)methylamine.

Instrumentation: Mass Spectrometer with an Electron lonization (El) source.
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Sample Introduction:

« A small amount of the liquid sample is injected into the instrument, often via a direct insertion
probe or after separation by Gas Chromatography (GC).

e The sample is vaporized in the ion source.
lonization:

« lonization Mode: Electron lonization (EI).
» Electron Energy: Typically 70 eV.

Mass Analysis:

e The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

Data Acquisition and Processing:
e The detector records the abundance of ions at each m/z value.

e The data is presented as a mass spectrum, which is a plot of relative ion intensity versus
m/z.

e The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce
structural information.

Workflow Visualization

The following diagram illustrates a typical analytical workflow for the spectroscopic
characterization of a chemical compound like (2-Thiazolyl)methylamine.
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Caption: Analytical workflow for spectroscopic characterization.

This guide provides a foundational understanding of the spectroscopic characteristics of (2-
Thiazolyl)methylamine. For further in-depth analysis or specific applications, it is recommended
to acquire experimental data under controlled laboratory conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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